molecular formula C9H9N3O2 B1332907 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid CAS No. 691363-31-2

1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B1332907
CAS No.: 691363-31-2
M. Wt: 191.19 g/mol
InChI Key: YFLSBGGTASGZIL-UHFFFAOYSA-N
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Description

1-Ethyl-1h-1,2,3-benzotriazole-5-carboxylic acid

Scientific Research Applications

Antifungal Activity

1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid and its derivatives have shown potential in antifungal applications. A study synthesized azetidinones derived from this compound, demonstrating moderate to good antifungal activity against Candida albicans. Some derivatives were identified as particularly active, with docking studies indicating interaction with the CYT P-450 enzyme (Toraskar, Kadam, & Kulkarni, 2009).

Environmental Degradation Studies

This compound's derivatives have been studied in environmental contexts, particularly regarding their degradation in aquatic environments. A study investigating the biotransformation of benzotriazoles in activated sludge identified 1H-benzotriazole-5-carboxylic acid as a major transformation product, highlighting the environmental relevance of these compounds (Huntscha et al., 2014).

Antibacterial and Anticonvulsant Potential

Research indicates that certain derivatives of this compound possess antibacterial and anticonvulsant properties. A study synthesized novel 1H-tetrazol-5-yl ethyl 1H-benzo[d][1,2,3]triazoles and found them to exhibit moderate antibacterial and antifungal activities, with notable anticonvulsant activity (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Chemical Synthesis Applications

This chemical also plays a role in the synthesis of various organic compounds. For instance, it has been used in the synthesis of N-substituted thiazolidines and dihydrobenzothiazoles, demonstrating its versatility as a building block in organic synthesis (Katritzky, Singh, & He, 2002).

Homologation of Carboxylic Acids

This compound has been utilized in the homologation of carboxylic acids. This process is significant in creating compounds with increased carbon chain length, useful in various chemical applications (Katritzky et al., 2000; Katritzky, Zhang, Hussein, Fang, & Steel, 2001).

Antibacterial Agent Synthesis

Its derivatives have been synthesized as potential antibacterial agents. A study focused on synthesizing N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives, demonstrating antibacterial activity against various bacterial strains (Rani et al., 2021).

Safety and Hazards

The safety information for “1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid” indicates that it has a GHS07 pictogram and a signal word "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

1-ethylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-12-8-4-3-6(9(13)14)5-7(8)10-11-12/h3-5H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLSBGGTASGZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366535
Record name 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

691363-31-2
Record name 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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